molecular formula C7H11NO3S B1518029 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione CAS No. 1153126-36-3

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B1518029
CAS No.: 1153126-36-3
M. Wt: 189.23 g/mol
InChI Key: WYAXFFNNECRKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C7H11NO3S and its molecular weight is 189.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Metabolic Pathways and Disorders

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione is structurally similar to various compounds involved in critical metabolic pathways and disorders. Notably, the compound is structurally analogous to 4-hydroxybutyric acid, a metabolite implicated in the disorder known as succinic semialdehyde dehydrogenase deficiency. This disorder affects the degradation pathway of γ-aminobutyric acid, leading to developmental delays, hypotonia, mental retardation, ataxia, and seizures in patients. The structural similarity of this compound to such metabolites suggests its potential relevance in studying metabolic disorders and developing therapeutic strategies (Pearl et al., 2003).

Neurometabolic Aberrations and Neurotransmitter Systems

Research indicates that this compound and its derivatives may be crucial in understanding neurometabolic aberrations. For instance, disorders involving valine metabolism, such as 3-hydroxyisobutyric aciduria, involve compounds structurally related to this compound. These disorders present a spectrum of symptoms, including developmental delay and metabolic instability, highlighting the compound's relevance in studying neurometabolic pathways and their implications for human health (Sass et al., 2012).

Environmental and Occupational Health

The compound's structural similarity to metabolites involved in occupational health risks, such as those induced by 1,3-butadiene, underscores its importance in environmental and occupational health research. For example, studies on 1,3-butadiene have revealed DNA adducts in individuals exposed to the compound, indicating its genotoxic potential. Understanding the behavior of structurally related compounds like this compound can contribute valuable insights into the mechanisms of toxicity and carcinogenicity of environmental contaminants (Zhao et al., 2000).

Therapeutic Potential

While direct research on this compound is limited, its structural relation to other compounds involved in metabolic pathways and disorders suggests its potential utility in therapeutic applications. For instance, its similarity to compounds used in treating metabolic disorders like tyrosine pathway disorders (e.g., nitisinone for hereditary tyrosinaemia type 1) indicates that it might have therapeutic value. Further research into the compound's specific activities and mechanisms could uncover new therapeutic approaches for various metabolic and neurometabolic disorders (Lock et al., 2014).

Biochemical Analysis

Biochemical Properties

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of fatty acids and ketone bodies, such as β-hydroxybutyrate dehydrogenase . This interaction is crucial for the conversion of acetoacetate to β-hydroxybutyrate, a key step in ketogenesis. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . This compound can also impact cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, influencing various cellular processes. For instance, the compound’s interaction with β-hydroxybutyrate dehydrogenase affects the enzyme’s activity, thereby modulating the levels of β-hydroxybutyrate in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding these dosage effects is essential for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of fatty acids and ketone bodies . This compound can influence metabolic fluxes and alter the levels of key metabolites, such as β-hydroxybutyrate and acetoacetate. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications This localization can influence the compound’s activity and function, affecting various cellular processes

Properties

IUPAC Name

3-(4-hydroxybutyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c9-4-2-1-3-8-6(10)5-12-7(8)11/h9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAXFFNNECRKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.